molecular formula C20H21N3O7 B15017558 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate

Cat. No.: B15017558
M. Wt: 415.4 g/mol
InChI Key: RVWHYTSSRXKRIR-UFFVCSGVSA-N
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Description

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a phenoxyacetamido group, a methoxy group, and a nitrophenyl acetate moiety, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid This intermediate is then reacted with an amine to form the corresponding amide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenoxy or methoxy moieties.

Scientific Research Applications

4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE
  • 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE

Uniqueness

Compared to similar compounds, 4-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H21N3O7

Molecular Weight

415.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate

InChI

InChI=1S/C20H21N3O7/c1-12-6-5-7-13(2)19(12)29-11-17(25)22-21-10-15-8-9-16(30-14(3)24)20(28-4)18(15)23(26)27/h5-10H,11H2,1-4H3,(H,22,25)/b21-10+

InChI Key

RVWHYTSSRXKRIR-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=C(C=C2)OC(=O)C)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=C(C=C2)OC(=O)C)OC)[N+](=O)[O-]

Origin of Product

United States

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